molecular formula C10H10N2O B2689931 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one CAS No. 54931-59-8

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2689931
CAS No.: 54931-59-8
M. Wt: 174.203
InChI Key: IFEZWBRGVNSRGD-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is a substituted isoquinolinone derivative characterized by an amino group at position 7 and a methyl group at position 2 of the 1,2-dihydroisoquinolin-1-one scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as PBEF1/visfatin and phenylalanine hydroxylase (PAH). Key identifiers include:

  • CAS Registry Number: 174302-46-6
  • Synonyms: 7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, KB-146582, MolPort-004-796-426
  • Suppliers: At least 7 commercial suppliers list this compound, including AKOS013545715 and MCULE-1172294786 .

Properties

IUPAC Name

7-amino-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEZWBRGVNSRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one typically involves the following steps:

    Cyclization Reaction: The starting material, 2-methylbenzylamine, undergoes cyclization with an appropriate reagent such as phosgene or triphosgene to form the isoquinoline ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds structurally related to 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Such findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives have been linked to the modulation of neurotransmitter systems and the reduction of neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Materials Science

Organic Electronics
In materials science, this compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its effectiveness in these applications .

Sensors
The compound may also find applications in sensor technology. Its ability to interact with various chemical species allows it to be used as a sensing material for detecting environmental pollutants or biological markers. This application is particularly relevant in developing sensitive and selective sensors for real-time monitoring .

Anticancer Research Case Study

A study conducted on a series of isoquinoline derivatives, including this compound, demonstrated their efficacy against breast cancer cell lines. The compound was shown to induce apoptosis through the intrinsic pathway, leading to increased caspase activity and downregulation of anti-apoptotic proteins. This case highlights the potential of this compound as a scaffold for designing novel anticancer drugs.

Neuroprotection Case Study

In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The study reported reduced levels of reactive oxygen species and improved cell viability compared to untreated controls. These findings suggest that the compound may be beneficial in developing therapies for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position and the isoquinoline ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-amino-2-methyl-1,2-dihydroisoquinolin-1-one with structurally or functionally related isoquinolinone derivatives, highlighting key differences in substituents, bioactivity, and applications:

Compound Name Molecular Formula Substituents Biological Activity/Application References
This compound C₁₀H₁₀N₂O (inferred) 7-amino, 2-methyl Potential pharmacological chaperone
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one C₂₀H₁₅N₃O₃ 3-amino, 2-benzyl, 7-nitro, 4-(2-quinolyl) PBEF1 inhibitor; glioma therapy and PKU chaperone
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one C₁₀H₈BrNO 7-bromo, 3-methyl Research chemical (structural analog)
4-Bromo-5-methoxy-1,2-dihydroisoquinolin-1-one C₁₀H₈BrNO₂ 4-bromo, 5-methoxy Chemical intermediate
6-Amino-3-hydroxy-1-methyl-1,2-dihydroquinolin-2-one C₁₀H₁₀N₂O₂ 6-amino, 3-hydroxy, 1-methyl Structural analog (quinolinone core)
7-Amino-4-bromoisoquinolin-1(2H)-one C₉H₇BrN₂O 7-amino, 4-bromo Unspecified research use

Key Structural and Functional Insights:

Substituent Position and Bioactivity: The 3-amino-2-benzyl-7-nitro-4-(2-quinolyl) analog (C₂₀H₁₅N₃O₃) demonstrates potent PBEF1 inhibition (IC₅₀ ~10 μM) and rescues PAH activity in PKU-associated mutants (e.g., I65T, R68S) at 100 μM . Its nitro and quinolyl groups enhance binding affinity to enzyme active sites.

Halogenated Derivatives :

  • Brominated analogs (e.g., 7-bromo-3-methyl-, 4-bromo-5-methoxy-) are primarily used as synthetic intermediates or structural probes . Their halogen atoms may facilitate cross-coupling reactions for further derivatization.

Amino Group Significance: The 7-amino group is conserved across multiple analogs (e.g., 7-amino-4-bromo-), suggesting its role in hydrogen bonding or π-stacking interactions with biological targets .

Core Modifications: Replacement of the isoquinolinone core with a quinolinone (e.g., 6-amino-3-hydroxy-1-methyl-) alters ring saturation and electronic properties, impacting target selectivity .

Biological Activity

7-Amino-2-methyl-1,2-dihydroisoquinolin-1-one (CAS No. 54931-59-8) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and pharmacological applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to the 1,2-dihydroisoquinoline scaffold. For instance, in vitro assays using PC12 cells demonstrated that certain derivatives exhibited significant protective effects against corticosterone-induced neuronal damage. Specifically, a compound structurally similar to this compound showed a protective rate of over 25% at a concentration of 1.25 μM .

Table 1: Protective Effects of Compounds on PC12 Cells

CompoundConcentration (μM)Protection Rate (%)
6a-11.2525.4
6a-21.2532.7
6a-91.2520.3

The mechanism through which this compound exerts its effects involves modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF). Studies indicated that these compounds could enhance neuronal survival and proliferation in the hippocampus after chronic treatment .

Pharmacological Applications

Research has also explored the potential of this compound as a pharmacological chaperone for treating phenylketonuria (PKU). Compounds with similar structures have been shown to stabilize the functional conformation of phenylalanine hydroxylase (PAH), leading to increased enzyme activity in cellular models . This suggests that this compound may have therapeutic implications for metabolic disorders.

Table 2: Effects on PAH Activity

CompoundTreatment Duration (days)Increase in PAH Activity (%)
III12~90
IV12~35

Study on Neuroprotection in Animal Models

A notable study involved administering a compound related to this compound to rats subjected to stress-induced depression models. The results from the Forced Swim Test (FST) indicated a significant reduction in immobility time for treated rats compared to controls, suggesting antidepressant-like effects .

Clinical Relevance

The implications of these findings are profound for developing new treatments for neurodegenerative diseases and mood disorders. The ability of these compounds to enhance neuroprotection and influence neurotrophic factors positions them as promising candidates for further clinical investigation.

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